2-((4-氯苯基)硫代)-N-(5-(对甲苯基)-1,3,4-噻二唑-2-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

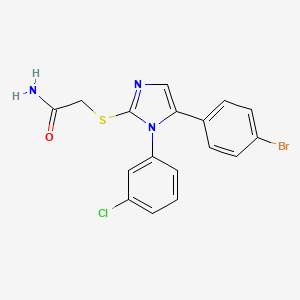

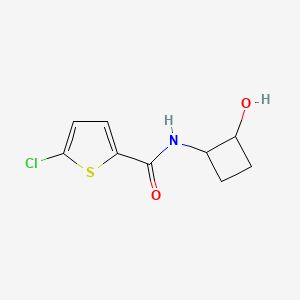

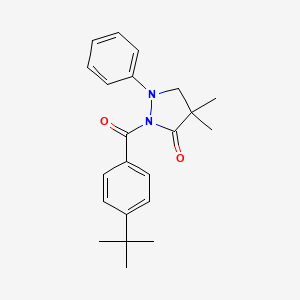

The compound “2-((4-chlorophenyl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide” is a derivative of 1,3,4-thiadiazole . It bears a substituted benzenesulfonamide scaffold .

Synthesis Analysis

The compound was synthesized as part of a series of novel 1,3,4-thiadiazole derivatives . The synthesis process involved the design and creation of these derivatives, which were then screened for cytotoxic activity .科学研究应用

Comprehensive Analysis of 2-((4-Chlorophenyl)thio)-N-(5-(p-Tolyl)-1,3,4-thiadiazol-2-yl)propanamide Applications

Cytotoxic Activity in Cancer Research: This compound has been studied for its potential cytotoxic effects against various cancer cell lines. It exhibits remarkable potency against breast cancer (MCF-7), hepatoma (HepG2), colon cancer (HCT116), and lung cancer (A549) cells. Its selectivity for cancer cells over normal cells suggests a safety profile that could be beneficial in the development of anticancer therapies .

Carbonic Anhydrase Inhibition: The compound’s ability to inhibit tumor-associated human carbonic anhydrase isoforms IX and XII has been noted. This inhibition is crucial because these isoforms are involved in regulating pH in tumors, which is an important factor in tumor growth and metastasis .

Pharmacokinetic Studies: Pharmacokinetic studies based on a radiopharmaceutical chemistry approach have been conducted. These studies are essential for understanding the distribution, metabolism, and excretion of the compound, which is vital for its potential use as a therapeutic agent .

Radiolabelling Applications: The compound has been used in radiolabelling studies, which are important for tracking the distribution of drugs within the body. This can help in the development of diagnostic tools and in monitoring the efficacy of drug delivery systems .

Design and Synthesis of Novel Derivatives: Researchers have focused on designing and synthesizing novel derivatives of this compound to enhance its cytotoxic activity. This involves modifying the molecular structure to improve its effectiveness and reduce side effects .

UV Curing Agents in Coatings: While not directly related to the compound , derivatives of similar thiadiazole compounds have been used as UV curing agents in coatings and inks. This application is important for creating durable surfaces that are resistant to environmental factors .

Agricultural Chemicals: Thiadiazole derivatives are also explored for their use in agriculture. They can serve as intermediates in the synthesis of compounds with potential applications as fungicides or herbicides, contributing to crop protection and yield improvement .

Pharmaceutical Intermediates: Compounds with thiadiazole structures are commonly used as intermediates in pharmaceutical manufacturing. They can be key components in the synthesis of various drugs, including those with antibacterial, antifungal, or anti-inflammatory properties .

作用机制

Target of Action

The primary targets of this compound are the tumor-associated human carbonic anhydrase isoforms IX and XII . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its targets, the carbonic anhydrase isoforms IX and XII, by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to a decrease in the production of bicarbonate and protons from carbon dioxide. This can have significant effects on the physiological processes that depend on these products, such as pH regulation and CO2 transport.

Pharmacokinetics

A pharmacokinetic study of a similar compound was evaluated in a normal mice model

Result of Action

The result of the compound’s action is a significant cytotoxic activity against various cancer cells, including breast cancer (MCF-7), hepatoma (HepG2), colon cancer (HCT116), and lung cancer (A549) cells . It has been observed to have lower potency on normal cells (WI-38), indicating a degree of selectivity for cancer cells .

安全和危害

属性

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS2/c1-11-3-5-13(6-4-11)17-21-22-18(25-17)20-16(23)12(2)24-15-9-7-14(19)8-10-15/h3-10,12H,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCJLWYPQUGKJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(C)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-chlorophenyl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3009314.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B3009317.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B3009327.png)

![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)